3,5-Octadiyne-2,7-diol, 2,7-diphenyl-
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Overview
Description
3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is a chemical compound characterized by the presence of two phenyl groups attached to a diol structure with a triple bond between the third and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- typically involves the reaction of phenylacetylene with formaldehyde under specific conditions. The reaction is catalyzed by a base such as potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Octadiyne-2,7-diol, 2,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Octadiyne-2,7-diol, 2,7-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-3,5-octadiyne-2,7-diol
- 1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol
- 3,8-Dimethyl-4,6-decadiene-3,8-diol
Uniqueness
3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is unique due to the presence of phenyl groups, which confer distinct chemical and physical properties compared to other similar compounds. These properties make it particularly valuable in specific research and industrial applications.
Properties
CAS No. |
62051-68-7 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,7-diphenylocta-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C20H18O2/c1-19(21,17-11-5-3-6-12-17)15-9-10-16-20(2,22)18-13-7-4-8-14-18/h3-8,11-14,21-22H,1-2H3 |
InChI Key |
TTXACJSKPHFKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC#CC(C)(C1=CC=CC=C1)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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